1-(2-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-(2-Fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step process. . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
For industrial production, continuous flow synthesis can be employed to enhance the efficiency and yield of the compound . This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the biological context.
Comparison with Similar Compounds
Compared to other triazole derivatives, 1-(2-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of the fluorobenzyl group. Similar compounds include:
1-Benzyl-1H-1,2,3-triazole: Lacks the fluorine substitution and has different biological activities.
5-Phenyl-1H-1,2,3-triazole: Similar core structure but lacks the fluorobenzyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13FN4O2 |
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Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C17H13FN4O2/c18-13-9-5-4-6-11(13)10-21-15-14(19-20-21)16(23)22(17(15)24)12-7-2-1-3-8-12/h1-9,14-15H,10H2 |
InChI Key |
PRAVLKKYGBQKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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